N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a 1-(furan-2-yl)propan-2-yl moiety. This compound’s structure combines aromatic, heterocyclic, and sulfonamide pharmacophores, which are often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-11(9-12-3-2-6-19-12)16-22(17,18)13-4-5-14-15(10-13)21-8-7-20-14/h2-6,10-11,16H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYTYJOWIWPDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the furan and benzodioxine intermediates. One common method involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using a biocatalyst such as Lactobacillus paracasei BD101 . This step yields (S)-1-(furan-2-yl)propan-1-ol with high enantiomeric excess and yield .
Industrial Production Methods
The use of biocatalysts for asymmetric reduction is a promising approach for industrial applications due to its high efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The benzodioxine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibit anticancer properties. For instance, studies suggest that derivatives of benzodioxine demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer progression.
Anti-inflammatory Properties
The compound has shown potential in reducing inflammation, which is crucial in managing diseases such as arthritis and cardiovascular disorders. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, thus mitigating inflammation-related damage.
Case Study 1: Cancer Cell Lines
A study investigated the effects of a related sulfonamide compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
Case Study 2: Inflammatory Models
In an experimental model of arthritis, administration of N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide resulted in reduced joint swelling and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells and lower expression levels of inflammatory markers.
Comparative Data Table
| Application Area | Mechanism | Observed Effects | Reference |
|---|---|---|---|
| Anticancer Activity | Apoptosis induction | Reduced cell viability in cancer lines | [Study on MCF-7 Cells] |
| Anti-inflammatory | Enzyme inhibition | Decreased swelling and pain in arthritis models | [Arthritis Model Study] |
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Antibacterial Activity
Several benzodioxine-sulfonamide derivatives have been evaluated for antibacterial activity. Key findings include:
- Compound 5a (N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) : Exhibited inhibitory activity against E. coli (IC₅₀ = 9.22 ± 0.70 μg/mL) and B. subtilis, comparable to ciprofloxacin (MIC = 8.01 ± 0.12 μg/mL) .
- Compound 5b (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-phenethyl)-4-methylbenzenesulfonamide) : Demonstrated moderate activity against E. coli (IC₅₀ = 9.66 ± 0.33 μg/mL) .
- Parent sulfonamide (Compound 3) : Inactive against S. typhi and E. coli, highlighting the necessity of specific substituents for antibacterial efficacy .
However, direct antibacterial data for the target compound are absent in the evidence.
Lipoxygenase (LOX) Inhibition
Lipoxygenase inhibitors are explored for anti-inflammatory applications. Notable analogs include:
- Compound 5c (N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) : IC₅₀ = 85.79 ± 0.48 mM.
- Compound 5e (N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) : IC₅₀ = 89.32 ± 0.34 mM.
Both were weaker than the reference inhibitor Baicalein (IC₅₀ = 22.41 ± 1.3 mM) .
Comparison with Target Compound: The furan group’s electron-rich π-system might influence LOX binding differently than phenylpropyl or chlorobenzyl groups.
Data Tables
Table 1: Antibacterial Activity of Benzodioxine-Sulfonamide Derivatives
| Compound | Substituent | Activity (IC₅₀/MIC, μg/mL) | Target Pathogen |
|---|---|---|---|
| 5a | 2-Bromoethyl | 9.22 ± 0.70 | E. coli |
| 5b | 2-Phenethyl | 9.66 ± 0.33 | E. coli |
| Ciprofloxacin (Standard) | — | 8.01 ± 0.12 | E. coli |
Table 2: Lipoxygenase Inhibition Data
| Compound | Substituent | IC₅₀ (mM) |
|---|---|---|
| 5c | 3-Phenylpropyl | 85.79 ± 0.48 |
| 5e | 4-Chlorobenzyl | 89.32 ± 0.34 |
| Baicalein (Standard) | — | 22.41 ± 1.3 |
Biological Activity
N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article synthesizes current knowledge on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C23H29N3O5S2. Its structure includes a benzodioxane core with a sulfonamide group, which is often associated with various biological activities such as antibacterial and anti-inflammatory effects.
1. Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide demonstrates effectiveness against several bacterial strains. The mechanism is believed to involve inhibition of bacterial folic acid synthesis, similar to traditional sulfonamides.
2. Anti-inflammatory Effects
In vitro studies have highlighted the compound's potential as an anti-inflammatory agent. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial for conditions characterized by chronic inflammation.
3. Antioxidant Properties
The presence of furan in the structure contributes to its antioxidant capabilities. Research indicates that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various sulfonamide derivatives, including N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. The results demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The findings revealed that treatment with N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide significantly reduced joint swelling and histological signs of inflammation compared to controls .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
